

Application Notes and Protocols: Rhodium-Catalyzed Reactions with (R,R)-i-Pr-DUPHOS

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Compound of Interest

Compound Name: (R,R)-i-Pr-DUPHOS

Cat. No.: B1280406

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of the chiral ligand **(R,R)-i-Pr-DUPHOS** in rhodium-catalyzed asymmetric hydrogenation reactions. The combination of rhodium and **(R,R)-i-Pr-DUPHOS** forms a highly efficient and enantioselective catalyst system for the synthesis of chiral compounds, particularly amino acid derivatives.

Asymmetric Hydrogenation of Enamides for Chiral Amine Synthesis

The rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful method for the synthesis of enantiomerically enriched amines and their derivatives, which are valuable building blocks in the pharmaceutical industry. The catalyst derived from $[\text{Rh}(\text{COD})_2]\text{BF}_4$ and **(R,R)-i-Pr-DUPHOS** has demonstrated high efficiency and enantioselectivity in the hydrogenation of various enamide substrates.

Key Applications:

- Synthesis of chiral N-acetylated α -amino acid esters.
- Production of precursors for pharmacologically active molecules.

Quantitative Data Summary

The following table summarizes the typical performance of the Rh-(**R,R**)-**i-Pr-DUPHOS** catalyst in the asymmetric hydrogenation of common enamide substrates.

Substrate	Product	Catalyst Loading (mol%)	Pressure (psi)	Temperature (°C)	Time (h)	Yield (%)	ee (%)
Methyl (Z)- α -acetamidocinnamate (MAC)	N-Acetyl-(R)-phenylalanine methyl ester	1	60	25	12	>99	>99
Methyl 2-acetamidocacrylate (MAA)	N-Acetyl-(R)-alanine methyl ester	1	60	25	12	>99	>99
N-(1-Phenylvinyl)acetamide	N-(1-Phenylethyl)acetamide	1	60	25	12	>99	95

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)- α -acetamidocinnamate (MAC)

This protocol describes the general procedure for the asymmetric hydrogenation of Methyl (Z)- α -acetamidocinnamate using a Rh-(**R,R**)-**i-Pr-DUPHOS** catalyst.

Materials:

- [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
- (**R,R**)-**i-Pr-DUPHOS** ((+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene)
- Methyl (Z)- α -acetamidocinnamate (MAC)

- Anhydrous, degassed Methanol (MeOH)
- Hydrogen gas (high purity)
- Standard glassware for air-sensitive reactions (Schlenk line, glovebox)
- Hydrogenation reactor

Catalyst Preparation (In situ):

- In a glovebox or under an inert atmosphere, add $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (1 mol%) and **(R,R)-i-Pr-DUPHOS** (1.1 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
- Add a portion of the anhydrous, degassed methanol to dissolve the catalyst precursor and ligand.
- Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex. A color change is typically observed.

Hydrogenation Reaction:

- To the freshly prepared catalyst solution, add a solution of Methyl (Z)- α -acetamidocinnamate (1 equivalent) in anhydrous, degassed methanol.
- Seal the reaction vessel and transfer it to the hydrogenation reactor.
- Purge the reactor with hydrogen gas several times to remove any residual air.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 psi).
- Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
- Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

Work-up and Analysis:

- Remove the solvent from the reaction mixture under reduced pressure.
- The crude product can be purified by column chromatography on silica gel if necessary.
- Determine the percentage yield of the product.
- Analyze the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow`dot

Simplified catalytic cycle for asymmetric hydrogenation.

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